molecular formula C16H9Cl3N2O2 B11943459 5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate CAS No. 21617-26-5

5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate

Cat. No.: B11943459
CAS No.: 21617-26-5
M. Wt: 367.6 g/mol
InChI Key: ZOTDPZFBAABIEJ-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate is a chemical compound with the molecular formula C16H9Cl3N2O2 It is known for its unique structure, which combines a quinoline ring with a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate typically involves the reaction of 5-chloro-8-quinolinol with 3,4-dichlorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate is unique due to its specific combination of a quinoline ring and a carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .

Properties

CAS No.

21617-26-5

Molecular Formula

C16H9Cl3N2O2

Molecular Weight

367.6 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C16H9Cl3N2O2/c17-11-5-6-14(15-10(11)2-1-7-20-15)23-16(22)21-9-3-4-12(18)13(19)8-9/h1-8H,(H,21,22)

InChI Key

ZOTDPZFBAABIEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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